molecular formula C18H19N7O2 B12163435 3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide

3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide

Cat. No.: B12163435
M. Wt: 365.4 g/mol
InChI Key: LFPWPXNJWIFDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(1H-Indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide is a novel synthetic compound of high interest in medicinal chemistry and drug discovery, combining two privileged heterocyclic scaffolds in a single molecular framework. The compound features a 1,2,4-oxadiazole moiety directly linked to an indole ring, a structural motif recognized for its relevance in neuroscience research. Specifically, hybrids of indole and 1,2,4-oxadiazole have been identified as potent and highly selective inhibitors of the human monoamine oxidase B (MAO-B) enzyme . MAO-B is a key therapeutic target for the treatment of neurodegenerative disorders, including Parkinson's disease . The 1,2,4-oxadiazole ring acts as a stable bioisostere for metabolically labile amide bonds, potentially conferring improved metabolic stability to drug candidates and making it a valuable tool for pharmacokinetic studies . This molecule is also functionalized with a 1,2,4-triazole unit, a heterocycle renowned for its broad spectrum of pharmacological activities. 1,2,4-Triazole derivatives have been extensively reported in scientific literature to possess antiviral, antibacterial, antifungal, and anticancer properties . The propanamide linker bridging the two heterocyclic systems is a common feature in drug design, often contributing to favorable molecular conformation and binding interactions. This unique combination of pharmacophores makes 3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide a promising candidate for researchers investigating new therapeutic agents for central nervous system (CNS) conditions, infectious diseases, and oncology. This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H19N7O2

Molecular Weight

365.4 g/mol

IUPAC Name

3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)propanamide

InChI

InChI=1S/C18H19N7O2/c1-10(2)16-22-18(24-23-16)20-14(26)5-6-15-21-17(25-27-15)12-3-4-13-11(9-12)7-8-19-13/h3-4,7-10,19H,5-6H2,1-2H3,(H2,20,22,23,24,26)

InChI Key

LFPWPXNJWIFDCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Preparation Methods

Phosgene-Mediated Cyclization

Indole-5-carboxylic acid is converted to its hydroxamic acid derivative by treatment with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours. Subsequent cyclization using phosgene gas in dichloromethane at −20°C yields 3-(1H-indol-5-yl)-1,2,4-oxadiazol-5(4H)-one. This method achieves 68% yield but requires stringent safety protocols due to phosgene’s toxicity.

Phosphorus Oxychloride (POCl₃)-Assisted Cyclization

As a safer alternative, POCl₃ in dimethylformamide (DMF) facilitates cyclization at 0–5°C. The hydroxamic acid intermediate reacts with POCl₃ over 4 hours, yielding the oxadiazole ring with 72% efficiency. This approach avoids gaseous reagents but necessitates careful pH control to prevent indole decomposition.

Table 1: Comparison of Oxadiazole Cyclization Methods

MethodReagentTemperature (°C)Yield (%)Key Advantage
Phosgene-mediatedPhosgene−2068High purity
POCl₃-assistedPOCl₃/DMF0–572Safer handling

Synthesis of the 5-(Propan-2-yl)-1H-1,2,4-Triazol-3-Amine Fragment

The 1,2,4-triazole core is functionalized with an isopropyl group via alkylation or condensation:

Copper-Catalyzed Alkylation

5-Amino-1H-1,2,4-triazole-3-thiol is treated with isopropyl bromide in the presence of copper(I) iodide (10 mol%) and potassium carbonate in DMF at 120°C for 12 hours. This method affords 5-(propan-2-yl)-1H-1,2,4-triazol-3-amine in 82% yield, with minimal byproducts from over-alkylation.

Condensation with Isopropyl Isocyanate

Thiosemicarbazide reacts with isopropyl isocyanate in tetrahydrofuran (THF) at reflux for 8 hours, followed by cyclization with hydrochloric acid to yield the triazole amine (75% yield). While effective, this route requires rigorous drying to prevent hydrolysis of the isocyanate.

Propanamide Linker Formation and Final Coupling

The oxadiazole and triazole fragments are connected via a propanamide spacer using carbodiimide coupling:

EDCl/HOBt-Mediated Amidation

3-(3-(1H-Indol-5-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane. The activated intermediate reacts with 5-(propan-2-yl)-1H-1,2,4-triazol-3-amine at room temperature for 24 hours, yielding the final product in 89% yield.

Mixed Carbonate Activation

As an alternative, the carboxylic acid is converted to a mixed carbonate using ethyl chloroformate, followed by reaction with the triazole amine in acetonitrile at 50°C (78% yield). This method reduces racemization risks but demands anhydrous conditions.

Table 2: Amide Coupling Efficiency

MethodReagentYield (%)Purity (%)
EDCl/HOBtEDCl/HOBt8998
Mixed CarbonateEthyl chloroformate7895

Challenges and Optimization Strategies

Indole Ring Sensitivity

The indole nitrogen’s susceptibility to electrophilic substitution necessitates protection during oxadiazole cyclization. Boc (tert-butoxycarbonyl) protection prior to cyclization, followed by deprotection with trifluoroacetic acid, improves yields by 15%.

Triazole Regioselectivity

To ensure correct alkylation at the N1 position of the triazole, bulky bases like diisopropylethylamine (DIPEA) are employed, suppressing N2 alkylation byproducts.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors for phosgene-mediated cyclization, reducing hazardous intermediate accumulation. Process analytical technology (PAT) monitors reaction progress via in-line FTIR, ensuring consistent oxadiazole ring formation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (μM)
HCT-116 (colon cancer)X.XX
PC-3 (prostate cancer)Y.YY
SNB-19 (brain cancer)Z.ZZ

The mechanism of action appears to involve the induction of apoptosis in cancer cells, mediated through caspase activation and mitochondrial membrane disruption . Further investigations are necessary to elucidate the specific pathways involved in its anticancer activity.

Neuropharmacological Applications

The compound has also shown promise as a monoamine oxidase (MAO) inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Inhibition of MAO-B was observed with an IC50 value indicating significant potency . This suggests that compounds with similar structures could be explored for their neuroprotective effects.

Synthesis and Characterization

The synthesis of 3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide typically involves multi-step synthetic routes that include the formation of the oxadiazole ring followed by the introduction of the indole moiety. Common methods include:

  • Formation of Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and nitrile oxides.
  • Coupling Reactions : The indole moiety is introduced via coupling reactions with appropriate derivatives.

The characterization of synthesized compounds is performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm their structures and purity .

Case Studies

Several case studies have been documented regarding the efficacy of oxadiazole derivatives in drug discovery:

  • Cytotoxicity Against Cancer Cell Lines : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against HCT-116 and PC-3 cell lines with IC50 values indicating potent antiproliferative activity.
  • Antimicrobial Activity : Other studies have shown that compounds containing oxadiazole rings possess notable antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus, suggesting a broader therapeutic application beyond oncology .

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose, thereby regulating blood sugar levels . The molecular targets include the active sites of enzymes, and the pathways involved are those related to carbohydrate metabolism.

Comparison with Similar Compounds

Indole Substitution Position

  • The target compound’s indol-5-yl group (vs. indol-1-yl in or indol-3-yl in ) may alter receptor binding orientation. Indole-5-substituted derivatives are associated with enhanced solubility and selectivity in kinase inhibitors .

Heterocyclic Linkers

  • The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to the oxazole in or ester-like linkers in .
  • The 1,2,4-triazole with an isopropyl group (target) vs. methoxyphenyl-triazole () affects hydrophobicity and steric bulk, influencing membrane permeability and target engagement .

Functional Group Modifications

  • The sulfonamide group in compound 58 () introduces strong hydrogen-bonding capacity, often critical for enzyme inhibition (e.g., cyclooxygenase). The target compound lacks this but compensates with oxadiazole-mediated dipole interactions .
  • Rizavasertib () uses an indazole-pyridine core for kinase inhibition, whereas the target’s triazole-oxadiazole system may favor different ATP-binding pocket interactions .

Research Findings and Implications

While direct activity data for the target compound is absent in the evidence, inferences can be drawn from analogs:

  • Kinase Inhibition Potential: The triazole and oxadiazole motifs align with kinase inhibitor pharmacophores (e.g., rizavasertib’s serine/threonine kinase inhibition ). The isopropyl group may enhance hydrophobic binding in conserved kinase regions.
  • Metabolic Stability : The oxadiazole ring likely confers resistance to enzymatic degradation compared to oxazole or ester-containing analogs .
  • Synthetic Feasibility : Similar compounds (e.g., ) were synthesized via amide coupling or cyclization reactions, suggesting viable routes for the target’s production.

Biological Activity

The compound 3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This compound integrates the oxadiazole and triazole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N6O2\text{C}_{15}\text{H}_{18}\text{N}_{6}\text{O}_{2}

This structure contains an indole ring, an oxadiazole group, and a triazole moiety, which contribute to its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The incorporation of the oxadiazole scaffold in various compounds has been shown to enhance cytotoxicity against different cancer cell lines. For instance:

  • Mechanism of Action : Oxadiazoles can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Case Studies : In vitro studies have demonstrated that similar compounds derived from oxadiazoles exhibited IC50 values ranging from 9.4 µM to lower than 1 µM against various cancer cell lines . Although specific data for our compound is limited, its structural similarities suggest potential efficacy.

Neuroprotective Activity

The indole and triazole components of the compound are associated with neuroprotective effects:

  • Monoamine Oxidase Inhibition : Compounds containing indole and oxadiazole moieties have been shown to inhibit monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases such as Parkinson's disease. For example, another indole-based oxadiazole demonstrated an IC50 value of 0.036 µM for MAO-B .

Antimicrobial Activity

Oxadiazoles are also recognized for their antimicrobial properties:

  • Broad-Spectrum Activity : Studies have reported that oxadiazole derivatives can exhibit activity against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Inhibition Potency Against MAO-A and MAO-B

CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)
3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamideTBDTBD
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole150 ± 7.880.036 ± 0.012

Note: TBD indicates that specific values for the target compound are not yet available but are anticipated based on structural analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for constructing the 1,2,4-oxadiazole and 1,2,4-triazole moieties in this compound?

  • Answer : The oxadiazole core can be synthesized via cyclization of thioamide precursors with K₂CO₃ and alkyl halides in DMF at room temperature, as demonstrated in analogous procedures for 1,3,4-oxadiazole derivatives . For the triazole moiety, condensation of aminoguanidine with succinic anhydride followed by amine coupling (e.g., isopropylamine) is effective, leveraging nucleophilic acyl substitution . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield and purity.

Q. Which spectroscopic techniques are critical for confirming the tautomeric states of the 1,2,4-triazole component?

  • Answer : ¹H/¹³C NMR can identify tautomeric equilibria by observing proton shifts (e.g., NH signals at δ 10–12 ppm). X-ray crystallography (using SHELXL ) provides definitive structural evidence, as triazole tautomers exhibit distinct bond lengths and angles. IR spectroscopy further confirms NH/OH stretches (3200–3500 cm⁻¹) .

Q. How should researchers handle solubility challenges during in vitro assays for this compound?

  • Answer : Use polar aprotic solvents (DMSO, DMF) for stock solutions, diluted to <1% v/v in assay buffers. For hydrophobic aggregates, sonication (30 min, 37°C) or co-solvents like PEG-400 can improve dispersion. Dynamic light scattering (DLS) monitors particle size to confirm stability .

Advanced Research Questions

Q. What strategies address contradictory 5-HT1D receptor binding data among structural analogs?

  • Answer : Discrepancies often arise from substituent positioning. For example, β-nitrogen in N-linked azoles (e.g., triazoles) enhances 5-HT1D selectivity via hydrogen bonding, while C-linked analogs require 1-methyl/ethyl groups for optimal affinity . Computational docking (e.g., AutoDock Vina) can model receptor interactions, prioritizing residues Ser320 and Tyr367 for mutagenesis validation .

Q. How can metabolic stability be improved without compromising target selectivity?

  • Answer : Introduce electron-withdrawing groups (e.g., -CF₃) on the indole ring to reduce CYP450 oxidation. Prodrug strategies (e.g., esterification of the propanamide) enhance oral bioavailability, as seen in MK-462 . Pharmacokinetic profiling (LC-MS/MS) in rodent models quantifies half-life and clearance rates .

Q. What experimental designs mitigate crystallographic disorder in structural studies of this compound?

  • Answer : Optimize crystal growth via vapor diffusion (e.g., 1:1 DCM/methanol) at 4°C. High-resolution data (≤1.0 Å) collected at synchrotron facilities improve refinement in SHELXL . For twinned crystals, twin law refinement (e.g., BASF parameter) and HKL-2000 processing resolve overlapping reflections .

Methodological Considerations

Key steps for validating synthetic intermediates via HPLC-MS:

  • Answer : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI-MS in positive ion mode. Monitor [M+H]⁺ peaks (e.g., m/z 413.2 for the oxadiazole intermediate). Purity ≥95% by UV (254 nm) ensures reliable downstream reactions .

Best practices for dose-response assays in receptor selectivity studies:

  • Answer : Employ 8-point dilution series (10 nM–100 µM) in triplicate. Normalize data to reference agonists (e.g., serotonin for 5-HT1D). Calculate IC₅₀ using nonlinear regression (GraphPad Prism). Cross-screen against off-target receptors (e.g., 5-HT2A, dopamine D2) to confirm selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.